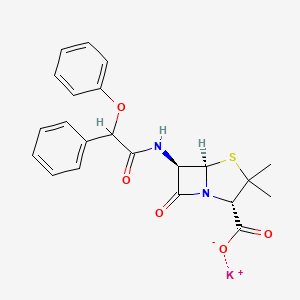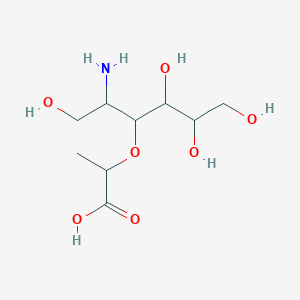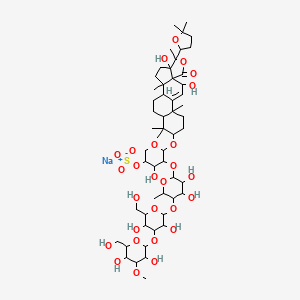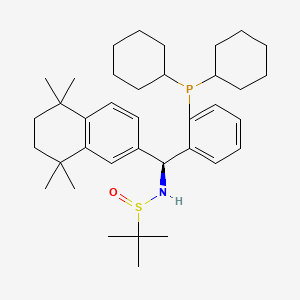
Butobendin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butobendin is a chemical compound known for its antiarrhythmic properties. It is a double ester of 2-aminobutanol and trimethoxybenzoic acid . This compound has been studied for its potential to regulate heart rhythm and has shown promise in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butobendin involves the esterification of 2-aminobutanol with trimethoxybenzoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Butobendin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its antiarrhythmic properties and potential therapeutic applications in treating heart rhythm disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
作用機序
Butobendin exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the sodium and potassium channels in cardiac cells, modulating their activity to stabilize heart rhythm. The compound inhibits the rapid influx of sodium ions during the depolarization phase and prolongs the repolarization phase by affecting potassium ion channels. This dual action helps in maintaining a regular heart rhythm and preventing arrhythmias .
類似化合物との比較
Similar Compounds
Lidocaine: Another antiarrhythmic agent that acts on sodium channels.
Amiodarone: A compound with a broader spectrum of action, affecting multiple ion channels.
Procainamide: Similar to Butobendin in its action on sodium channels but with different pharmacokinetics.
Uniqueness of this compound
This compound is unique due to its dual action on both sodium and potassium channels, providing a more comprehensive approach to stabilizing heart rhythm. Its specific ester structure also allows for targeted delivery and controlled release in the body, making it a valuable compound in the treatment of arrhythmias .
特性
分子式 |
C32H50Cl2N2O10 |
|---|---|
分子量 |
693.6 g/mol |
IUPAC名 |
methyl-[2-[methyl-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H |
InChIキー |
NNSPSTCLUNWYSE-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)



![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12298747.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)


![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
